4-(Methylsulfanyl)benzohydrazide: A Comprehensive Technical Guide for Researchers
4-(Methylsulfanyl)benzohydrazide: A Comprehensive Technical Guide for Researchers
CAS Number: 81104-42-9
This in-depth technical guide provides a comprehensive overview of 4-(Methylsulfanyl)benzohydrazide, a versatile molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering detailed insights into its synthesis, physicochemical properties, and biological significance.
Introduction: The Benzohydrazide Scaffold and the Significance of the Methylsulfanyl Moiety
Benzohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzohydrazide moiety stems from its ability to act as a key building block for the synthesis of various heterocyclic compounds and its capacity to form crucial hydrogen bonds with biological targets.
The incorporation of a methylsulfanyl (-SCH₃) group at the para-position of the benzene ring in 4-(Methylsulfanyl)benzohydrazide introduces unique electronic and lipophilic characteristics. Sulfur-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[3][4] The methylsulfanyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. This guide will delve into the specifics of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 4-(Methylsulfanyl)benzohydrazide are summarized below.
| Property | Value | Source |
| CAS Number | 81104-42-9 | Vendor Information |
| Molecular Formula | C₈H₁₀N₂OS | Calculated |
| Molecular Weight | 182.25 g/mol | Vendor Information |
| Appearance | Solid | General knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Vendor Information |
Synthesis of 4-(Methylsulfanyl)benzohydrazide: A Step-by-Step Protocol
The synthesis of 4-(Methylsulfanyl)benzohydrazide is typically achieved through a two-step process, starting from the commercially available 4-(methylsulfanyl)benzoic acid. The general and widely adopted method for synthesizing benzohydrazides involves the esterification of the corresponding benzoic acid followed by hydrazinolysis of the resulting ester.[1]
Step 1: Esterification of 4-(Methylsulfanyl)benzoic Acid to Methyl 4-(Methylsulfanyl)benzoate
The first step involves the conversion of the carboxylic acid to its methyl ester. A common and effective method for this transformation is the Fischer esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(methylsulfanyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(methylsulfanyl)benzoate. Further purification can be achieved by column chromatography if necessary.
Step 2: Hydrazinolysis of Methyl 4-(Methylsulfanyl)benzoate
The final step is the conversion of the methyl ester to the desired benzohydrazide by reaction with hydrazine hydrate.
Protocol:
-
Reaction Setup: Dissolve methyl 4-(methylsulfanyl)benzoate in a suitable solvent, such as ethanol, in a round-bottom flask fitted with a reflux condenser.[5]
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.[5][6]
-
Reflux: Heat the reaction mixture to reflux for several hours.[5] The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-(Methylsulfanyl)benzohydrazide, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities, and then dry under vacuum.[1] Recrystallization from a suitable solvent can be performed for further purification if needed.
Biological Activities and Potential Applications in Drug Development
While specific biological data for 4-(Methylsulfanyl)benzohydrazide is not extensively reported in the reviewed literature, the broader class of benzohydrazide derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that 4-(Methylsulfanyl)benzohydrazide is a promising candidate for further investigation.
Antimicrobial Potential
Hydrazide-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[2] The presence of the sulfur atom in the methylsulfanyl group may further enhance this activity, as many sulfur-containing compounds are known for their antimicrobial effects.[3][4] Investigations into the minimum inhibitory concentration (MIC) of 4-(Methylsulfanyl)benzohydrazide and its derivatives against various bacterial and fungal strains would be a valuable area of research.
Anticancer Activity
Numerous benzohydrazide derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of specific enzymes or the disruption of cellular processes crucial for cancer cell proliferation. The unique electronic properties conferred by the methylsulfanyl group could lead to novel interactions with anticancer targets.
Enzyme Inhibition
Hydrazones derived from benzohydrazides have been shown to inhibit various enzymes.[2] This inhibitory activity is a key mechanism through which many drugs exert their therapeutic effects. The structural features of 4-(Methylsulfanyl)benzohydrazide make it a candidate for screening against a wide range of enzymatic targets relevant to various diseases.
Future Directions and Conclusion
4-(Methylsulfanyl)benzohydrazide is a molecule with considerable untapped potential. While the fundamental knowledge of its synthesis is established based on general methodologies for benzohydrazides, a detailed exploration of its biological activity is warranted. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a diverse panel of microbial strains and cancer cell lines to identify lead activities.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how structural modifications impact biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which 4-(Methylsulfanyl)benzohydrazide and its active derivatives exert their effects.
References
-
Banna, H., Al-Majidi, S. M., & Kariuki, B. M. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 133–138. [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5537-5541. [Link]
- Devi, S., & Sharma, I. (2018). Benzohydrazides: As potential bio-active agents.
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Chemical Methodologies, 6(10), 773-782. [Link]
- Saeed, H. H., & Hassan, A. S. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
-
Kyaw, B. M., Arora, S., & Tang, W. (2021). Antimicrobial activities encountered by sulfur nanoparticles combating Staphylococcal species harboring sccmecA recovered from acne vulgaris. Future Journal of Pharmaceutical Sciences, 7(1), 211. [Link]
-
Molecules. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]
-
Popiołek, Ł. (2017). Hydrazones of 4-(trifluoromethyl)benzohydrazide as new inhibitors of acetyl- and butyrylcholinesterase. Molecules, 22(7), 1054. [Link]
-
Tatar, E., Karakuş, S., Küçükgüzel, Ş. G., & Kaushik-Basu, N. (2019). Synthesis and biological evaluation of novel benzohydrazide derivatives as potential anticancer and anti-HCV agents. Molecules, 24(18), 3266. [Link]
-
Taha, M., Naz, H., Rasheed, S., Ismail, N. H., Rahman, A. A., Yousuf, S., & Choudhary, M. I. (2014). Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity. Molecules, 19(1), 1286–1301. [Link]
-
The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation, 7(7), 843-851. [Link]
-
Ülker, S., & Yabanoğlu-Çiftçi, S. (2019). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830. [Link]
-
Van der Schueren, L., De Lepeleire, J., & De Pooter, H. L. (1992). Antibacterial structure-activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journal of Organic Chemistry, 8, 138-143. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities encountered by sulfur nanoparticles combating Staphylococcal species harboring sccmecA recovered from acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids [beilstein-journals.org]
- 5. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
